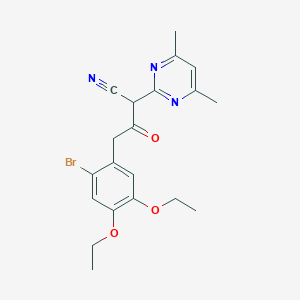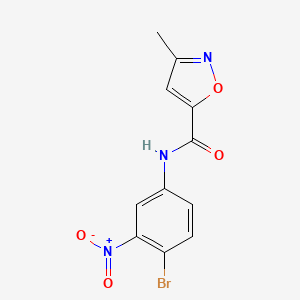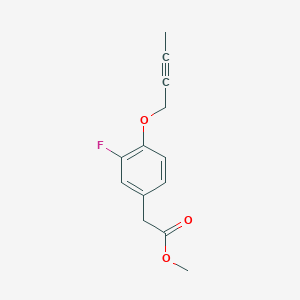![molecular formula C19H25N3O3 B7682154 2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide, also known as BEM, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. BEM belongs to the class of morpholine derivatives and has been extensively studied for its biological and physiological effects.
作用机制
The mechanism of action of 2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual action may explain the anxiolytic and antipsychotic effects of this compound. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, suggesting an anti-inflammatory mechanism of action.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. This compound has been shown to decrease dopamine and serotonin turnover in the brain, suggesting a modulation of neurotransmitter release. This compound has also been shown to decrease the levels of pro-inflammatory cytokines in the blood, suggesting an anti-inflammatory effect.
实验室实验的优点和局限性
One advantage of 2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide in lab experiments is its high potency and selectivity for dopamine D2 and serotonin 5-HT1A receptors. This allows for precise targeting of these receptors in animal models. However, a limitation of this compound is its limited solubility in water, which can make dosing and administration difficult.
未来方向
There are several future directions for research on 2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide. One area of interest is the potential use of this compound in the treatment of psychiatric disorders, such as schizophrenia and anxiety disorders. Further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Another area of interest is the potential use of this compound as an anti-inflammatory agent, which could have implications for the treatment of chronic pain and inflammatory diseases. Finally, further optimization of the synthesis method for this compound could lead to improved yields and purity, making it more accessible for scientific research.
合成方法
The synthesis of 2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide involves the reaction of 2-bromo-N-benzylmorpholine-4-carboxamide with 1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamine in the presence of a base. The reaction yields this compound as a white solid, which can be purified by recrystallization. This synthesis method has been optimized to achieve high yields and purity of this compound.
科学研究应用
2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potent antipsychotic and anxiolytic effects in animal models, making it a potential candidate for the treatment of psychiatric disorders. This compound has also been studied for its anti-inflammatory and analgesic effects, which could be useful in the treatment of chronic pain and inflammatory diseases.
属性
IUPAC Name |
2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(18-14(2)21-25-15(18)3)20-19(23)22-9-10-24-17(12-22)11-16-7-5-4-6-8-16/h4-8,13,17H,9-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYCKFTVKYWSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)NC(=O)N2CCOC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-N,2-N,4-N-trimethyl-4-N-[(1-methylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B7682079.png)

![3-[[1-(3-fluorophenyl)-2-hydroxyethyl]-methylamino]-N-methylpropane-1-sulfonamide](/img/structure/B7682094.png)
![2-(4-ethoxyphenyl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7682102.png)


![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)

![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)

![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)
